CTK7A is classified as a histone acetyltransferase inhibitor and is categorized under small molecule inhibitors used in biochemical research. It has been sourced from various suppliers, including Merck Millipore and Sigma-Aldrich, which provide detailed product information and safety data sheets. The empirical formula of CTK7A is , with a molecular weight of approximately 487.57 g/mol .
CTK7A can be synthesized through several chemical reactions involving curcumin derivatives. The synthesis typically involves the following steps:
The synthetic pathway may involve multiple reaction conditions, including temperature control and the use of solvents that facilitate the solubility of intermediates. Specific reaction times and concentrations are optimized based on literature precedents to maximize yield.
The molecular structure of CTK7A features a complex arrangement that includes multiple aromatic rings and functional groups conducive to its biological activity.
CTK7A primarily acts by inhibiting the activity of histone acetyltransferases, which are responsible for adding acetyl groups to lysine residues on histones. This inhibition leads to decreased histone acetylation levels, thereby affecting gene expression.
The effectiveness of CTK7A can be evaluated using various assays that measure histone acetylation levels in treated cells compared to controls. Techniques such as Western blotting with specific antibodies against acetylated lysines are commonly employed.
The mechanism by which CTK7A exerts its effects involves several key steps:
Studies have shown that treatment with CTK7A results in down-regulation of HIF-1α (hypoxia-inducible factor 1-alpha) accumulation in cancer cells, highlighting its potential as an anti-cancer agent .
CTK7A has several scientific applications primarily in cancer research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: